N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
CAS No.: 1417566-80-3
Cat. No.: VC2877811
Molecular Formula: C7H13N5O4S
Molecular Weight: 263.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417566-80-3 |
|---|---|
| Molecular Formula | C7H13N5O4S |
| Molecular Weight | 263.28 g/mol |
| IUPAC Name | sulfuric acid;2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine |
| Standard InChI | InChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4) |
| Standard InChI Key | FRENYYCZTBRJNG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O |
| Canonical SMILES | C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O |
Introduction
Chemical Properties
Molecular Structure
The molecular structure of N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate consists of two primary components: the tetrahydrocyclopenta-imidazole scaffold and the guanidine sulfate group. The scaffold forms a five-membered ring system with nitrogen atoms contributing to its heterocyclic nature . Below is a detailed depiction of the molecular structure:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.28 g/mol |
| IUPAC Name | Sulfuric acid; 2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine |
| Standard InChI | InChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4) |
| Standard InChIKey | FRENYYCZTBRJNG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O |
The guanidine group contributes to the compound's basicity and ability to interact with various biological targets through hydrogen bonding and ionic interactions.
Physicochemical Properties
The physicochemical properties of N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate are critical for understanding its behavior in biological systems:
| Property | Value |
|---|---|
| Solubility | Highly soluble in water due to sulfate group |
| Stability | Stable under physiological pH conditions |
| Melting Point | Not reported |
| pKa Values | Not reported |
These properties suggest that the compound can be readily dissolved in aqueous solutions for experimental purposes.
Synthesis Methods
General Synthetic Pathway
The synthesis of N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate typically involves multi-step organic reactions. A common approach includes cyclization reactions to form the tetrahydrocyclopenta-imidazole ring followed by functionalization with a guanidine moiety . The final step involves the addition of sulfuric acid to form the sulfate salt.
Transition Metal-Free Catalysis
Recent advances in synthetic chemistry have highlighted the use of transition metal-free catalysts for the efficient synthesis of nitrogen-containing heterocycles like tetrahydrocyclopenta-imidazole derivatives . These methods offer several advantages:
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Avoidance of metal contamination.
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Compatibility with various functional groups.
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Simplified reaction conditions.
Biological Activities
Mechanism of Action
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate exhibits multiple mechanisms of action that contribute to its pharmacological profile:
Neuroprotective Effects
The compound has been shown to inhibit JNK3 (c-Jun N-terminal kinase 3), a key factor in neuronal apoptosis . This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's disease.
Anti-inflammatory Activity
Guanidine derivatives are known for their anti-inflammatory properties through modulation of cytokine release and inhibition of inflammatory pathways .
Antidiabetic Properties
Studies suggest that guanidine compounds can improve insulin sensitivity and glucose uptake in muscle tissues .
Pharmacokinetics
Preliminary studies indicate favorable pharmacokinetic profiles for compounds containing the tetrahydrocyclopenta-imidazole scaffold:
| Parameter | Value |
|---|---|
| Blood-Brain Barrier Permeability | High (predicted through PAMPA assays) |
| Half-Life | Not reported |
These findings underscore the potential utility of this compound in treating central nervous system disorders.
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